molecular formula C15H16N6O2 B2762566 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 2034376-66-2

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No.: B2762566
CAS No.: 2034376-66-2
M. Wt: 312.333
InChI Key: FLQCGYUZDDYNEM-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 5-cyclopropylisoxazole-3-carboxamide moiety. The isoxazole carboxamide group may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the cyclopropyl substituent could improve metabolic stability.

Properties

IUPAC Name

5-cyclopropyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c22-14(12-6-13(23-20-12)11-3-4-11)16-5-1-2-10-7-17-15-18-9-19-21(15)8-10/h6-9,11H,1-5H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQCGYUZDDYNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide is a synthetic compound that combines a triazolo-pyrimidine moiety with an isoxazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Triazolo-Pyrimidine Core : This heterocyclic ring system is known for its diverse biological activities.
  • Isoxazole Ring : This five-membered ring contributes to the compound's pharmacological profile.
  • Carboxamide Functional Group : Enhances solubility and bioavailability.

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to reduced cell proliferation in cancerous cells. The compound also affects the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell survival and proliferation such as ERK1/2 and AKT .

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent research:

Cell LineIC50 Value (µM)Observations
U87 (Glioma)12.02Moderate cytotoxicity observed
U251 (Glioma)6.36High selectivity towards glioma cell lines
HeLa (Cervical)15.00Variable sensitivity noted
A549 (Lung)10.00Effective against lung cancer cells

These results indicate that the compound exhibits selective cytotoxicity, particularly towards glioma cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Alkyl Chain Variations : Changes in the length or branching of the propyl chain can affect binding affinity and activity.
  • Substituents on Isoxazole : Different functional groups on the isoxazole ring can enhance or diminish biological activity.

Research has shown that compounds with higher lipophilicity (Log P values) tend to exhibit better anticancer properties due to improved membrane permeability .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on Glioma Treatment : In a study focused on glioma treatment, this compound demonstrated significant tumor reduction in xenograft models when administered at doses correlating to its IC50 values against U87 cells .
  • Combination Therapy Investigations : Further studies explored its potential in combination with other chemotherapeutic agents. The results indicated enhanced efficacy when used alongside traditional drugs like temozolomide, suggesting a synergistic effect that warrants further exploration .

Comparison with Similar Compounds

Table 1: Key Features of N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide and Analogs

Feature Target Compound Compound 3 (Kinetoplastid Inhibitor) Quinazoline Derivatives
Core Structure [1,2,4]Triazolo[1,5-a]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine Quinazoline
Key Substituents Propyl-linked 5-cyclopropylisoxazole-3-carboxamide Fluorophenyl, dimethyloxazole-5-carboxamide, difluoromethylpyridine Pyrazole-carboxamide, aldehyde hydrazones, aryl groups
Synthetic Method Likely Suzuki coupling (inferred from analogs) Suzuki coupling Condensation of aldehydes with pyrazole-carboxamide precursors
Bioactivity Undocumented (potential antiparasitic/antimicrobial inferred from analogs) Kinetoplastid inhibition (e.g., Trypanosoma spp.) Antifungal (e.g., wheat scab, apple rot)

Key Observations:

  • In contrast, quinazoline derivatives employ a different heterocyclic core but retain carboxamide functionalities for bioactivity.
  • Substituent Impact: The cyclopropyl group in the target compound may enhance lipophilicity compared to Compound 3’s difluoromethylpyridine, which likely improves target binding through halogen interactions . Quinazoline derivatives prioritize aromatic aldehyde hydrazones for antifungal activity .
  • Synthesis: Both the target compound and Compound 3 likely rely on Suzuki coupling for aryl-heterocycle linkage, whereas quinazoline derivatives use condensation reactions .

Metabolic and Pharmacokinetic Considerations

  • The cyclopropyl group in the target compound may confer metabolic stability over Compound 3’s difluoromethylpyridine, which could be prone to oxidative metabolism .
  • Quinazoline derivatives’ aryl hydrazones may face hydrolytic instability, whereas the target compound’s amide linkage is likely more robust .

Q & A

Basic: What are the key synthetic strategies for preparing N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core triazolopyrimidine formation : Cyclocondensation of aminotriazoles with β-ketoesters or cyanopyrimidines under acidic conditions .

Propyl linker introduction : Alkylation or nucleophilic substitution reactions using reagents like 3-bromopropyltriazolopyrimidine .

Isoxazole coupling : Amide bond formation between the propyl-linked triazolopyrimidine and 5-cyclopropylisoxazole-3-carboxylic acid using coupling agents (e.g., EDCI/HOBt) in DMF or THF .
Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) or recrystallization (ethanol/water) .

Basic: How is the molecular structure of this compound confirmed?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks for triazolopyrimidine (δ 8.1–8.5 ppm for aromatic protons) and cyclopropyl isoxazole (δ 1.1–1.3 ppm for cyclopropyl CH₂) .
    • HRMS : Confirm molecular formula (e.g., C₁₇H₁₉N₇O₂ requires [M+H]⁺ at 354.15) .
  • Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Advanced: How can reaction yields be optimized during the amide coupling step?

Methodological Answer:

  • Catalyst Screening : Test alternative coupling agents (e.g., DCC/DMAP vs. EDCI/HOBt) to reduce steric hindrance from the cyclopropyl group .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reaction kinetics .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side-product formation from reactive intermediates .
  • DOE (Design of Experiments) : Use factorial designs to optimize molar ratios (e.g., 1.2:1 carboxylic acid:amine) and reaction time .

Advanced: What analytical techniques resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization :
    • Replicate assays under controlled conditions (e.g., ATP concentration in kinase inhibition assays) .
    • Use isogenic cell lines to minimize genetic variability .
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic variations or stereochemical impurities .
  • SAR Studies : Compare activity of analogs (e.g., replacing cyclopropyl with methyl or phenyl groups) to identify critical pharmacophores .

Basic: What are the primary biological targets screened for this compound?

Methodological Answer:

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to triazolopyrimidine’s ATP-binding affinity .
  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 2 µg/mL indicates potency) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM considered significant .

Advanced: How is metabolic stability assessed in preclinical studies?

Methodological Answer:

  • Microsomal Incubation : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Calculate t₁/₂ .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .
  • Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (fu >5% desirable for bioavailability) .

Basic: What computational methods predict the compound’s binding mode?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., hydrogen bonds with hinge region residues like Met793 in EGFR) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors in triazolopyrimidine) using Schrödinger’s Phase .

Advanced: How are regioselectivity challenges addressed during triazolopyrimidine synthesis?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrimidine N1) to steer cyclization toward the desired [1,5-a] isomer .
  • Microwave-Assisted Synthesis : Apply controlled microwave heating (150°C, 20 min) to enhance kinetic selectivity for the 6-substituted product .
  • Catalytic Systems : Use Cu(I) catalysts to promote selective triazole ring formation over competing pathways .

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